1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine

Medicinal Chemistry Kinase Hinge Binding Hydrogen Bond Donor

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine (CAS 1523644-76-9) is a heterocyclic small molecule (C₉H₁₂N₆, MW 204.23 g/mol) classified as a triazolopyridazine. It features a [1,2,4]triazolo[4,3-b]pyridazine core linked at the 6-position to a pyrrolidine ring bearing a primary amine at the 3-position.

Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol
CAS No. 1523644-76-9
Cat. No. B1435386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine
CAS1523644-76-9
Molecular FormulaC9H12N6
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=NN3C=NN=C3C=C2
InChIInChI=1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2
InChIKeyLMSHGIGSQOUROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine (CAS 1523644-76-9): Sourcing & Structural Baseline for Procurement Decisions


1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine (CAS 1523644-76-9) is a heterocyclic small molecule (C₉H₁₂N₆, MW 204.23 g/mol) [1] classified as a triazolopyridazine. It features a [1,2,4]triazolo[4,3-b]pyridazine core linked at the 6-position to a pyrrolidine ring bearing a primary amine at the 3-position [1][2]. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase hinge-binding and GABAₐ receptor modulation, where the pyrrolidin-3-amine moiety provides a distinct hydrogen-bonding vector compared to piperazine, piperidine, or pyrrolidin-3-ol analogs [3][4].

Why 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine Cannot Be Swapped with Generic Analogs in Scientific Research & Procurement


Simple substitution of the pyrrolidin-3-amine moiety at the triazolopyridazine 6-position with a piperazine (CAS 1204296-27-4) [1], piperidin-3-amine (MW 218.26 g/mol) , or pyrrolidin-3-ol (CAS 2034207-45-7) analog introduces quantifiable differences in hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA), and molecular shape that fundamentally alter kinase hinge-binding geometry, aqueous solubility, and synthetic derivatization potential [2][3]. For example, replacing the primary amine with a hydroxyl group (pyrrolidin-3-ol analog) eliminates a hydrogen bond donor while adding an acceptor, shifting the TPSA from 72.3 Ų to a lower value and reducing the molecule's ability to engage catalytic lysine residues in ATP-binding pockets [3]. The following quantitative evidence guide details precisely where the pyrrolidin-3-amine substitution creates measurable differentiation.

Quantitative Differentiation Evidence for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity: Pyrrolidin-3-amine vs. Pyrrolidin-3-ol

The primary amine of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine provides one hydrogen bond donor (HBD), whereas the pyrrolidin-3-ol analog contributes one HBD via its hydroxyl group. However, the amine's donor is geometrically positioned on a secondary carbon, creating a 109° vector ideal for bidentate hinge-binding interactions in kinases, while the hydroxyl donor is directly attached to the ring, producing a distinct interaction angle. In Pim-1 kinase inhibitors, an amino group at this position contributed to IC₅₀ values of <100 nM [1][2].

Medicinal Chemistry Kinase Hinge Binding Hydrogen Bond Donor

Topological Polar Surface Area (TPSA): Solubility & Permeability Differentiation from Piperazine Analog

The TPSA of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine is computed as 72.3 Ų [1], compared to the piperazine analog (1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine) which contains two secondary amine nitrogens in the substituent ring, yielding a lower TPSA of approximately 60.7 Ų [2]. The higher TPSA of the pyrrolidin-3-amine compound predicts improved aqueous solubility but potentially reduced passive membrane permeability relative to the piperazine derivative [3].

ADME Prediction Topological Polar Surface Area Permeability

Molecular Weight & Heavy Atom Count: Procurement Efficiency vs. Piperidin-3-amine Analog

The molecular weight of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine is 204.23 g/mol with 15 heavy atoms [1], while the piperidin-3-amine analog (1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine) has a molecular weight of 218.26 g/mol and 16 heavy atoms . This 14 Da reduction favors lead-likeness (rule of 3: MW <300 g/mol) and reduces per-milligram procurement cost for library synthesis.

Molecular Weight Lead-Likeness Fragment-Based Screening

Vendor Purity & Price per Gram: Sourcing Decision Factor Against Piperazine Analog

The target compound is commercially available with certified purity ≥98% from LeYan (Catalog 1555595) , while the piperazine analog (CAS 1204296-27-4) is listed at 97% purity from Sigma-Aldrich (LIF372153566) [1] and 95% from Enamine (EN300-70914) [2]. Higher purity reduces the need for repurification in sensitive biochemical assays.

Chemical Procurement Purity Cost Efficiency

Derivatization Versatility: Primary Amine vs. Piperazine Secondary Amine for Library Synthesis

The free primary amine of the target compound enables clean, single-site reactions (e.g., amide coupling, reductive amination, sulfonylation) without requiring protecting group strategies. In contrast, the piperazine analog presents two secondary amine sites (pKa ~9.7 and ~5.5), leading to mixtures of mono- and bis-functionalized products in standard coupling reactions [1]. This functional group simplicity translates to higher synthetic yields in library production; for example, similar primary amine triazolopyridazines achieved >80% yield in single-step amide formations [2].

DNA-Encoded Library Click Chemistry Amide Coupling

Hydrogen Bond Acceptor Count: Influence on Aqueous Solubility vs. Unsubstituted Pyrrolidine Analog

The target compound possesses five hydrogen bond acceptors (HBA) [1], compared to four HBAs for 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-75-0) . The additional HBA from the primary amine increases the compound's predicted aqueous solubility (ESOL Log S ≈ -2.5 for target vs. ≈ -3.0 for unsubstituted pyrrolidine, based on fragment contributions [2]), which is critical for biochemical assay preparation at concentrations >10 µM.

Aqueous Solubility Hydrogen Bond Acceptor Drug-like Properties

Preferred Application Scenarios for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Libraries: Prioritizing Primary Amine Geometry

The target compound's single, geometrically positioned primary amine makes it ideal for fragment-based screening against kinases where bidentate hinge-binding is essential. Evidence from Pim-1 kinase co-crystal structures (e.g., PDB 3BGQ) shows that 6-amino-triazolo[4,3-b]pyridazines engage the hinge backbone carbonyl via the amino group [1]. The pyrrolidin-3-amine derivative maintains this key interaction while offering a distinct vector for fragment growth compared to the piperazine or piperidine analogs [2].

DNA-Encoded Library (DEL) Synthesis: Single-Site Amine for On-DNA Chemistry

The solitary primary amine of the target compound permits clean, single-site conjugation in DEL technology without generating bis-adduct byproducts that plague piperazine scaffolds [1]. This property directly translates to higher sequencing fidelity in DEL selections, as every library member has a defined attachment point, unlike piperazine-containing libraries where the point of DNA attachment may vary [2].

Aqueous Solubility-Optimized Screening Libraries: HBA-Driven Solubility Edge over Unsubstituted Pyrrolidine

With five hydrogen bond acceptors and a computed TPSA of 72.3 Ų, the target compound is predicted to have superior aqueous solubility compared to the unsubstituted pyrrolidine analog (4 HBAs, TPSA ~45 Ų) [1][2]. This advantage reduces the need for organic co-solvents in biochemical assay preparation, minimizing solvent-induced artifacts in primary screening [3].

GABAₐ Receptor Modulator Lead Optimization with Defined Subunit Selectivity

Patent US 6,303,605 B1 establishes that triazolo[4,3-b]pyridazine derivatives bearing pyrrolidine substituents act as selective GABAₐ α2/α3 ligands with potential anxiolytic activity [1]. The primary amine substitution on the pyrrolidine ring of the target compound provides an additional hydrogen-bonding contact point in the GABA binding pocket, potentially enhancing subtype selectivity relative to unsubstituted pyrrolidine or piperazine derivatives [2].

Quote Request

Request a Quote for 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.